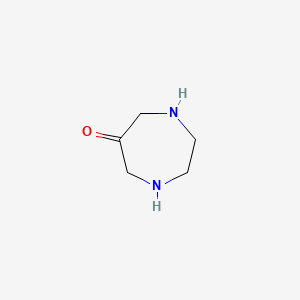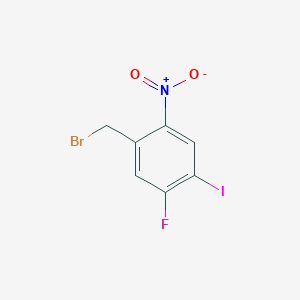
5-Fluoro-4-iodo-2-nitrobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-iodo-2-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrFINO2 and a molecular weight of 359.92 g/mol . This compound is characterized by the presence of fluorine, iodine, nitro, and bromomethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide typically involves multiple steps. One common method includes:
Halogenation: The addition of halogens (fluorine and iodine) to specific positions on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Fluoro-4-iodo-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and reducing agents like hydrogen gas for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-4-iodo-2-nitrobenzyl bromide is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromomethyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Fluoro-4-iodo-2-nitrobenzyl bromide include:
4-Iodo-2-nitrobenzyl bromide: Lacks the fluorine atom.
5-Fluoro-2-nitrobenzyl bromide: Lacks the iodine atom.
5-Fluoro-4-iodobenzyl bromide: Lacks the nitro group.
The presence of both fluorine and iodine atoms, along with the nitro and bromomethyl groups, makes this compound unique in its reactivity and applications .
Propriétés
Formule moléculaire |
C7H4BrFINO2 |
|---|---|
Poids moléculaire |
359.92 g/mol |
Nom IUPAC |
1-(bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
Clé InChI |
IWRXLJHPSSHCIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


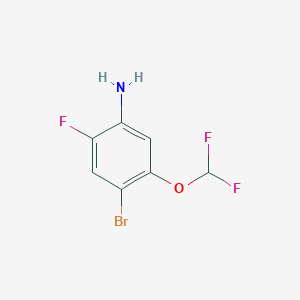
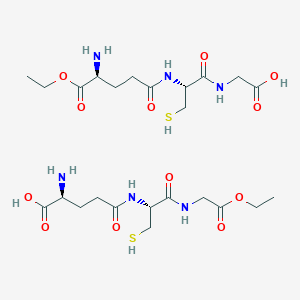

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
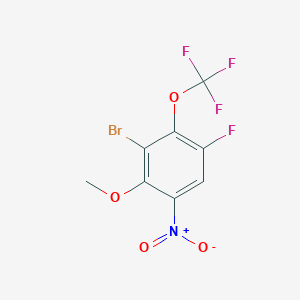

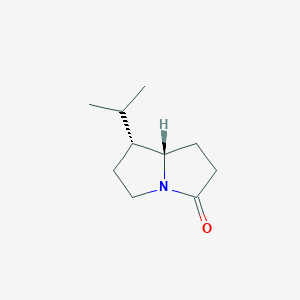
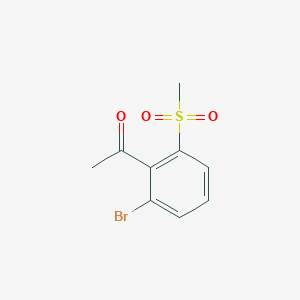
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
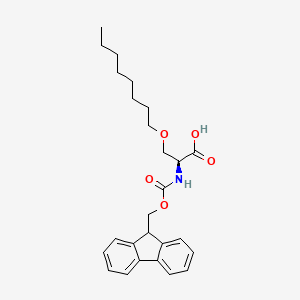

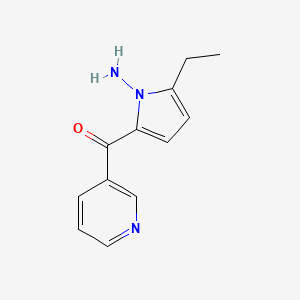
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
